(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[2-[(E)-dimethylaminomethylideneamino]-6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8S/c1-21(2)9-17-13-11(12-6-5-7-24-12)8-16-15-19-14(20-23(13)15)18-10-22(3)4/h5-10H,1-4H3/b17-9+,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLYLAXPDFCQZ-BEQMOXJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.39 g/mol. The structure includes a triazolo-pyrimidine core, which is known for various pharmacological properties. The presence of a dimethylamino group suggests potential interactions with biological targets, possibly enhancing solubility and bioavailability.
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit significant antimicrobial properties. The triazole and pyrimidine moieties are often associated with inhibition of bacterial growth and have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific compound may influence pathways involved in cancer cell proliferation and survival .
- Anti-inflammatory Effects : Some derivatives of the triazolo-pyrimidine class have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that the compound could be beneficial in treating inflammatory conditions .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. The results demonstrated that derivatives with similar functional groups exhibited inhibition zones significantly larger than controls, indicating strong antibacterial activity .
- Anticancer Evaluation : In vitro studies involving human tumor cell lines (e.g., A-427) showed that certain analogs of this compound induced cytotoxic effects, leading to reduced cell viability. The mechanism was attributed to DNA damage and apoptosis induction .
- Anti-inflammatory Research : A comparative study on various triazole derivatives showed that those with dimethylamino substitutions had enhanced anti-inflammatory effects in animal models, correlating with decreased levels of inflammatory cytokines .
Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | COX inhibition | , |
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | Moderate | High |
| Compound B | Structure B | High | Moderate |
| Target Compound | Target Structure | High | High |
Research Findings
Recent studies highlight the potential of this compound in drug development:
- Synthesis Improvements : Microwave-assisted synthesis techniques have been employed to enhance yield and purity, making it more feasible for pharmaceutical applications .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, which may enhance its therapeutic efficacy in clinical settings .
- Toxicity Studies : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development as an antimicrobial or anticancer agent .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.
Antimicrobial Applications
The antimicrobial potential of (E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide has been investigated against several microbial strains.
Table 1: Antimicrobial Activity Summary
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Significant |
| Enterococcus faecium | 8 µg/mL | Significant |
| Candida auris | < 16 µg/mL | Moderate |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains.
Anticancer Applications
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Research has demonstrated that it exhibits cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| Caco-2 | 20 | Cell cycle arrest (G1 phase) |
These results indicate that the compound may induce apoptosis in cancer cells and disrupt their proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its efficacy:
- Substitution Patterns : Electron-withdrawing groups on the aromatic rings enhance antimicrobial potency.
- Alkyl Chain Variations : Changes in the length and branching of alkyl chains linked to the thiophene can affect both antimicrobial and anticancer activities.
Q & A
Q. What are the established synthetic routes for preparing triazolopyrimidine derivatives like the target compound?
The synthesis typically involves multi-step condensation reactions. For example, triazolopyrimidine cores are formed via cyclocondensation of aminotriazoles with β-keto esters or aldehydes in dimethylformamide (DMF) . A representative protocol includes:
- Step 1 : React aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and aromatic aldehydes (0.01 mol) in DMF at reflux for 10–12 minutes.
- Step 2 : Cool, add methanol, and isolate the product via filtration.
- Step 3 : Purify by ethanol recrystallization. Yields range from 11% to 93%, depending on substituents .
Key Data :
| Reaction Component | Role | Conditions | Yield Range |
|---|---|---|---|
| Aminotriazole | Core scaffold precursor | Reflux in DMF | 31–93% |
| Aromatic aldehydes | Substituent introduction | Room temperature | 11–56% |
Q. How is structural characterization performed for this compound class?
Characterization relies on:
- NMR spectroscopy : and NMR identify substituent environments (e.g., thiophene protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533) confirm molecular weight .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for activity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Approaches :
- Flow chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation protocols) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Catalyst screening : Sodium hydride (NaH) in oil boosts imine formation in microtubule-stabilizing analogs .
Case Study : Using flow chemistry, reaction time for similar triazolopyrimidines was reduced from 12 hours to 30 minutes, with yields increasing by 20% .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) for in vitro assays .
- Structural analogs : Compare activity of derivatives (e.g., thiophene vs. pyridine substituents) to identify SAR trends .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase IX .
Example : Substituting thiophene with pyridinyl groups increased IC values by 10-fold in carbonic anhydrase inhibition assays, highlighting electronic effects .
Q. How do non-covalent interactions influence crystallographic data interpretation?
- Hydrogen bonding : Stabilizes triazolopyrimidine packing; SHELX refines H-bond networks using Olex2 .
- π-Stacking : Thiophene and aromatic rings contribute to lattice stability, validated via Hirshfeld surface analysis .
Key Insight : Misassigned H-bonds in SHELX refinements can distort torsion angles; cross-validate with DFT calculations (e.g., Gaussian 16) .
Data-Driven Insights
Q. What in vitro assays validate the compound’s microtubule-stabilizing potential?
- Tubulin polymerization assays : Monitor absorbance at 350 nm to quantify stabilization (IC < 1 µM in neuroblastoma models) .
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa) with EC values compared to paclitaxel .
Critical Parameters :
| Assay Type | Target | Key Metric | Reference |
|---|---|---|---|
| Tubulin polymerization | βIII-tubulin | IC | |
| MTT assay | HeLa cells | EC |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
